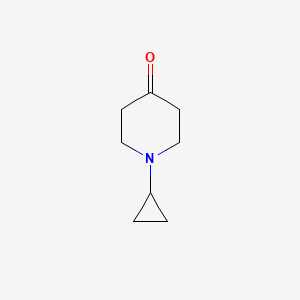

1-Cyclopropylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUJRJIWGWTNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585431 | |

| Record name | 1-Cyclopropylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62813-01-8 | |

| Record name | 1-Cyclopropylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Amine Based Ligands:

Reductive amination of 1-Cyclopropylpiperidin-4-one can yield a variety of chiral and achiral aminopiperidine derivatives. These can be further functionalized to create multidentate ligands. For instance, reaction with a chiral amine followed by reduction would produce a chiral diamine, a valuable class of ligands for asymmetric catalysis.

Synthesis of Phosphine Based Ligands:

The ketone can be converted to a suitable leaving group, such as a tosylate or triflate, after reduction to the corresponding alcohol. Subsequent nucleophilic substitution with a phosphide (B1233454) anion (e.g., from diphenylphosphine) could yield phosphine (B1218219) ligands. Such P,N-ligands, containing both a "hard" nitrogen donor and a "soft" phosphorus donor, are highly sought after in catalysis due to their ability to stabilize various metal oxidation states.

Synthesis of N Heterocyclic Carbene Nhc Ligands:

Potential Advantages of the N-Cyclopropyl Group in Catalysis

The N-cyclopropyl substituent is expected to exert distinct steric and electronic effects on a resulting catalyst, which can be advantageous:

Steric Influence: The cyclopropyl (B3062369) group is a small but rigid ring system. Its presence can introduce a defined steric bulk around the metal center, influencing the coordination of substrates and potentially enhancing stereoselectivity in asymmetric reactions. The fixed conformation of the cyclopropyl group can lead to more predictable catalyst behavior compared to more flexible alkyl groups.

Electronic Effects: The cyclopropyl group is known to have unique electronic properties, exhibiting some characteristics of a double bond. This can influence the electron density at the nitrogen atom and, consequently, the donor properties of the ligand. This modulation of the ligand's electronic profile can fine-tune the reactivity of the metal catalyst.

Hypothetical Catalytic Applications

Based on the chemistry of analogous piperidine-based ligands, ligands derived from 1-Cyclopropylpiperidin-4-one could find potential applications in a range of catalytic reactions.

| Potential Ligand Type | Plausible Catalytic Application | Rationale |

| Chiral Diamines | Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation | The rigid N-cyclopropyl group could enforce a specific chiral environment around the metal center, leading to high enantioselectivity. |

| P,N-Ligands | Cross-Coupling Reactions (e.g., Suzuki, Heck), Asymmetric Allylic Alkylation | The combination of a hard nitrogen and a soft phosphorus donor is well-suited for stabilizing the various oxidation states of palladium and other transition metals involved in these catalytic cycles. |

| N-Heterocyclic Carbenes (NHCs) | Olefin Metathesis, C-H Activation | The strong sigma-donating ability of NHCs, potentially modulated by the electronic influence of the N-cyclopropyl group, could lead to highly active and stable catalysts for these challenging transformations. |

Future Research Directions

The exploration of this compound as a precursor for ligand synthesis represents a promising area for future research. Key research directions would include:

Synthesis and Characterization: The development of efficient and modular synthetic routes to a library of ligands derived from this compound.

Coordination Chemistry: The study of the coordination behavior of these new ligands with various transition metals to understand their structural and electronic properties.

Catalytic Screening: The evaluation of the performance of the resulting metal complexes in a range of catalytic reactions to identify potential areas of application.

Mechanistic Studies: Detailed mechanistic investigations to elucidate the role of the N-cyclopropyl group in influencing catalyst activity and selectivity.

Applications and Functionalization of 1 Cyclopropylpiperidin 4 One in Medicinal and Materials Chemistry

1-Cyclopropylpiperidin-4-one as a Privileged Scaffold in Drug Design

The term "privileged structure" refers to molecular scaffolds that can bind to a range of different biological targets, serving as versatile templates for discovering new bioactive molecules. mdpi.comnih.gov The piperidine (B6355638) ring system is a quintessential example of a privileged scaffold, present in numerous pharmaceuticals and natural alkaloids. rsc.orgresearchgate.net Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological macromolecules. The this compound framework builds upon this foundation, with the N-cyclopropyl group often enhancing metabolic stability and modulating physicochemical properties, while the ketone at the 4-position provides a convenient handle for further chemical modification. mdpi.com

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify lead compounds to improve potency, selectivity, and pharmacokinetic profiles, or to generate novel intellectual property. researchgate.netnih.govresearchgate.net Bioisosterism involves replacing a part of a molecule with a chemically different group that retains similar biological activity. rsc.org Scaffold hopping is a more drastic form of this, where the core structure of a molecule is replaced with a different one while preserving the orientation of key functional groups. nih.govnih.gov

The piperidine scaffold is frequently employed in these strategies. For instance, the benzoylpiperidine fragment is considered a potential bioisostere of the piperazine (B1678402) ring, offering improved metabolic stability. ajchem-a.com By extension, the this compound core can be used to replace other cyclic systems in known drugs to explore new chemical space and overcome limitations of the original scaffold, such as poor metabolic stability or off-target effects. ajchem-a.com These twin concepts are pivotal in optimizing lead compounds into more effective and safer therapeutic agents. rsc.org

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. acs.org For piperidine derivatives, SAR studies have revealed that modifications at various positions on the ring can dramatically alter their pharmacological properties. researchgate.net The versatility of the piperidin-4-one nucleus allows for extensive derivatization to probe these relationships. mdpi.com

Key modifications often involve:

N-Substitution: The substituent on the piperidine nitrogen is critical. The cyclopropyl (B3062369) group in this compound is a specific choice that can influence binding affinity and metabolic pathways compared to other alkyl or aryl groups.

C4-Position: The ketone at the C4 position is a primary site for functionalization. It can be converted to amines, alcohols, or used in condensation reactions to attach various side chains. mdpi.com

C2, C3, C5, C6 Positions: Substitution at these positions introduces chirality and steric bulk, which can lead to stereoselective interactions with biological targets and significantly impact potency and selectivity.

The following table summarizes general SAR findings for piperidine derivatives that are applicable to the this compound scaffold.

| Modification Site | Type of Modification | Impact on Biological Activity |

| N1-Position | Variation of alkyl/aryl substituent | Modulates lipophilicity, metabolic stability, and receptor affinity. |

| C4-Position | Knoevenagel condensation | Can introduce arylidine groups that confer antitumor activity. |

| C4-Position | Conversion to thiosemicarbazone | Often enhances antimicrobial activity. |

| C2, C6-Positions | Introduction of aryl groups | Can lead to potent antimicrobial or antitumor effects. |

| General | Introduction of electron-withdrawing groups | Can favor antifungal activity. |

These studies underscore that systematic modification of the this compound scaffold is a viable strategy for fine-tuning biological activity and developing compounds with desired therapeutic profiles. researchgate.net

The privileged nature of the piperidine scaffold has led to its exploration in a wide array of therapeutic areas. mdpi.com Derivatives of piperidin-4-one have shown significant promise as antimicrobial, antitumor, and central nervous system (CNS) agents.

Antimicrobial Agents: Numerous studies have demonstrated the antimicrobial potential of piperidin-4-one derivatives. The synthesis of thiosemicarbazones from piperidin-4-ones has yielded compounds with significant activity against various bacterial and fungal strains. The nature of substituents on the piperidine ring and attached aromatic systems has been shown to influence the spectrum and potency of antimicrobial action.

Antitumor Agents: The piperidine framework is a core component of several anticancer agents. mdpi.com Derivatives such as 3,5-bis(benzylidene)-4-piperidones have been investigated for their cytotoxic effects against various human cancer cell lines. Research has shown that certain piperidine derivatives can inhibit cell proliferation and induce apoptosis. For example, some piperazine derivatives containing a cyclopropane (B1198618) moiety have exhibited significant anticancer activity against breast cancer cell lines.

CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system. Its ability to be functionalized allows for the design of ligands for various CNS receptors and transporters. For example, 1,4-diphenalkylpiperidines have been developed as potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), which is a target for neurological and psychiatric disorders. The N-substituent on the piperidine ring plays a crucial role in determining the affinity and selectivity for CNS targets.

The table below highlights specific examples of piperidine derivatives and their activities in these therapeutic areas.

| Therapeutic Area | Compound Class | Example of Finding |

| Antimicrobial | Piperidin-4-one thiosemicarbazones | Exhibited significant in vitro activity against various bacterial and fungal strains, comparable to standard drugs. |

| Antitumor | Piperazine-cyclopropane derivatives | Showed in vitro anticancer activity against the human breast cancer cell line MDA-MB-435. |

| Antitumor | Dibenzo[b,f]thiepin-piperidine derivative | Found to inhibit cell proliferation in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. |

| CNS Agents | 1,4-diphenethylpiperidine analogs | Acted as potent inhibitors of dopamine (B1211576) uptake by VMAT2, suggesting potential for treating CNS disorders. |

Prodrug Design and Metabolism

A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. This approach is often used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or chemical instability. The this compound scaffold can be incorporated into a prodrug design. For instance, the ketone group could be masked as a ketal or other labile group that is cleaved in vivo to release the active ketone-containing compound.

The metabolism of piperidine-containing drugs is a critical factor in their design. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are often involved in the metabolism of these compounds. The primary metabolic pathways for N-substituted piperidines frequently involve N-dealkylation. In the case of this compound, metabolism could potentially lead to the removal of the cyclopropyl group. The stability of the N-cyclopropyl group, however, can sometimes be higher than other N-alkyl groups, potentially leading to a more favorable pharmacokinetic profile. Understanding these metabolic pathways is essential for designing piperidine-based drugs with predictable and optimal in vivo behavior.

Development of Novel Materials and Catalysts

While the primary focus of this compound research has been in medicinal chemistry, the inherent reactivity of the piperidone scaffold suggests potential applications in materials science.

Piperidones, as cyclic ketones, can participate in condensation reactions. Research has shown that piperidones can react with aromatic hydrocarbons or undergo self-polymerization to form novel linear or hyperbranched polymers. For example, poly(3,5-benzylidene)isopropylpiperidone was synthesized through the condensation of an N-substituted piperidone with terephthalaldehyde. This suggests that this compound could serve as a monomer in similar polycondensation reactions. The resulting polymers, incorporating the N-cyclopropylpiperidine moiety into the main chain, could possess unique thermal and physical properties. While specific studies on the use of this compound in polymer synthesis are not widely documented, the established reactivity of the piperidone class provides a strong basis for its potential in creating new polymeric materials. Functionalized piperidines have also been incorporated into polymeric films for potential applications in controlled drug release and as bioactive materials.

Ligand Design for Catalysis

While direct applications of this compound in the synthesis of ligands for catalysis are not extensively documented in publicly available research, its molecular framework presents significant potential for the development of novel ligand architectures. The inherent structural features of this compound, namely the reactive ketone functionality, the piperidine backbone, and the unique N-cyclopropyl group, offer multiple avenues for functionalization to create ligands with tailored steric and electronic properties for a variety of catalytic transformations.

The design of effective ligands is paramount in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. The piperidine scaffold is a common motif in ligand design, and the introduction of a cyclopropyl group on the nitrogen atom can impart specific characteristics beneficial for catalysis.

Potential Synthetic Routes to Ligands from this compound

The ketone group at the 4-position of the piperidine ring is the primary site for chemical modification to introduce coordinating atoms such as nitrogen, phosphorus, or the carbene carbon of an N-heterocyclic carbene (NHC).

Advanced Analytical and Spectroscopic Characterization of 1 Cyclopropylpiperidin 4 One and Its Derivatives

Chromatographic Techniques

Chromatography is fundamental to the separation and analysis of 1-Cyclopropylpiperidin-4-one and its derivatives. By exploiting differences in the physicochemical properties of mixture components, such as polarity and volatility, these techniques provide robust methods for purification, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. In this setup, the compound is separated on a nonpolar stationary phase, such as octadecyl-silica (C18), using a polar mobile phase.

A typical method for analyzing N-substituted piperidones involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent, such as acetonitrile (B52724) or methanol. Due to the absence of a strong chromophore in the this compound molecule, detection is often performed at low UV wavelengths, typically around 210-220 nm, or by using a universal detector like a Charged Aerosol Detector (CAD). Method validation according to ICH guidelines ensures linearity, accuracy, precision, and sensitivity.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or Charged Aerosol Detector (CAD) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. However, this compound, with its polar ketone and amine functional groups, can exhibit poor chromatographic behavior, such as peak tailing, on standard GC columns due to interactions with the stationary phase.

To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and less polar form. Common derivatization strategies for compounds containing amine and ketone functionalities include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen (if present as a secondary amine precursor) and potentially enolize the ketone.

Acylation: Treatment with reagents such as pentafluorobenzoyl chloride, which reacts with the amine to form a stable, electron-capturing amide derivative suitable for sensitive detection by an Electron Capture Detector (ECD).

The resulting derivatives can be effectively separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: General GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Derivatization Reagent | BSTFA (silylation) or Pentafluorobenzoyl chloride (acylation) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for qualitatively monitoring the progress of reactions that synthesize or modify this compound. By spotting a small amount of the reaction mixture onto a TLC plate, chemists can quickly assess the consumption of starting materials and the formation of products.

For a compound of intermediate polarity like this compound, a silica (B1680970) gel plate (silica gel 60 F254) is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Due to the basic nature of the piperidine (B6355638) nitrogen, spot tailing can occur. This is often mitigated by adding a small amount (0.1-2%) of a basic modifier, such as triethylamine, to the eluent system. Visualization is commonly achieved under a UV lamp at 254 nm or by staining with a developing agent like potassium permanganate.

Table 3: Typical TLC System for Reaction Monitoring

| Component | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 on aluminum or glass backing |

| Mobile Phase (Eluent) | Hexane : Ethyl Acetate (e.g., 70:30 v/v) with 1% Triethylamine |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound. These techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its structural components: a piperidin-4-one ring and an N-cyclopropyl group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons on the cyclopropyl (B3062369) ring would appear in the highly shielded upfield region (typically 0.3-0.8 ppm), with the methine proton (CH-N) being further downfield. The protons on the piperidine ring adjacent to the nitrogen (α-protons) would be deshielded compared to those adjacent to the carbonyl group.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield (around 208-212 ppm). The carbons of the piperidine ring will resonate in the aliphatic region, with those bonded to the nitrogen appearing around 50-60 ppm. The cyclopropyl carbons are characteristically found in the upfield region of the spectrum.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals. COSY reveals proton-proton coupling networks, while HSQC correlates protons to their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds, confirming the connectivity of the molecular framework.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidine C2/C6 (CH₂) | 2.8 - 3.0 | 52 - 55 |

| Piperidine C3/C5 (CH₂) | 2.4 - 2.6 | 40 - 43 |

| Piperidine C4 (C=O) | - | 208 - 212 |

| Cyclopropyl C1' (CH) | 1.6 - 1.8 | 34 - 38 |

| Cyclopropyl C2'/C3' (CH₂) | 0.3 - 0.8 | 5 - 9 |

*Values are estimations based on analogous structures and chemical shift principles. Experimental verification is required.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is dominated by absorptions from its ketone and aliphatic amine functionalities.

The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration of the cyclic ketone, which is expected in the range of 1700-1725 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the cyclopropyl group appear just below 3000 cm⁻¹. Additionally, a characteristic C-N stretching vibration for the tertiary amine can be observed in the fingerprint region.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine, Cyclopropyl) |

| 1725 - 1700 | Strong | C=O Stretch | Cyclic Ketone |

| 1470 - 1430 | Medium | CH₂ Scissoring | Methylene |

| 1250 - 1180 | Medium | C-N Stretch | Tertiary Amine |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C₈H₁₃NO), the monoisotopic mass is 139.0997 g/mol . In mass spectrometry, this compound would be expected to produce a distinct molecular ion peak (M⁺) under ionization conditions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of this compound is dictated by the presence of the cyclopropylamino group and the ketone functional group. The primary fragmentation pathways typically involve cleavage of the bonds adjacent to these functional groups (α-cleavage). whitman.edulibretexts.org

Key fragmentation patterns include:

α-Cleavage adjacent to the nitrogen atom: This can lead to the loss of the cyclopropyl group or fragmentation of the piperidine ring, generating stable carbocations or acylium ions.

α-Cleavage adjacent to the carbonyl group: Cleavage of the C-C bonds next to the ketone is a common pathway for cyclic ketones. whitman.edujove.com This can result in the formation of a resonance-stabilized acylium ion. libretexts.orgjove.com For saturated cyclic ketones, this initial ring-opening might be followed by subsequent bond cleavages, leading to characteristic fragment ions, such as a peak at m/z 55, which is common for cyclohexanone (B45756) derivatives. whitman.edu

Tandem mass spectrometry (MS/MS) can be employed to further investigate these fragmentation pathways by isolating the molecular ion and inducing further fragmentation to establish parent-daughter ion relationships, providing definitive structural information.

Interactive Data Table: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 140.10700 |

| [M+Na]⁺ | 162.08894 |

| [M+K]⁺ | 178.06288 |

| [M+NH₄]⁺ | 157.13354 |

| [M-H]⁻ | 138.09244 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. mdpi.com

For derivatives of piperidin-4-one, crystallographic studies consistently show that the six-membered piperidine ring adopts a stable chair conformation to minimize steric and torsional strain. nih.govchemrevlett.comnih.gov In this conformation, substituents can occupy either axial or equatorial positions. It is expected that for this compound, the bulky cyclopropyl group attached to the nitrogen atom would preferentially occupy an equatorial position to reduce steric hindrance.

The precise structural parameters, such as the puckering of the ring and the exact orientation of the cyclopropyl group relative to the piperidine ring, can be definitively established through single-crystal X-ray diffraction analysis. mdpi.comnih.gov

Interactive Data Table: Representative Crystallographic Data for Substituted Piperidine Rings

| Parameter | Typical Value (Å or °) | Reference |

| C-N Bond Length | 1.46 - 1.48 Å | nih.gov |

| C-C Bond Length (in ring) | 1.52 - 1.54 Å | nih.gov |

| C=O Bond Length | ~1.22 Å | nih.gov |

| C-N-C Bond Angle | ~112° | nih.gov |

| C-C-C Bond Angle (in ring) | ~110 - 112° | nih.gov |

Note: These are typical values from related structures and may vary slightly for the specific compound.

Emerging Analytical Technologies for Complex Mixture Analysis

The analysis of this compound and its derivatives, especially within complex matrices such as pharmaceutical formulations or biological samples, benefits greatly from emerging analytical technologies. These techniques offer enhanced sensitivity, resolution, and speed compared to traditional methods. longdom.orgjicrcr.com

Hyphenated chromatographic and spectrometric methods are particularly powerful. jicrcr.comijpsjournal.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): This technique combines the high-resolution separation capabilities of UHPLC with the sensitivity and specificity of tandem mass spectrometry. mdpi.commdpi.comnih.gov It is ideal for quantifying low levels of the target compound and its metabolites or impurities in complex mixtures. waters.comaustinpublishinggroup.com

Liquid Chromatography-Quadrupole Time-Of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS): This method provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the differentiation of molecules with very similar masses.

Other notable emerging technologies include:

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Offers an alternative separation mechanism based on electrophoretic mobility and is well-suited for charged analytes.

Process Analytical Technology (PAT): Techniques like Near-Infrared (NIR) spectroscopy enable real-time monitoring of chemical processes, ensuring quality control during manufacturing. jicrcr.com

Artificial Intelligence (AI) and Machine Learning (ML): These computational tools are increasingly used to automate the analysis of large datasets from analytical instruments, aiding in the prediction of compound properties and the optimization of analytical methods. longdom.org

Interactive Data Table: Emerging Analytical Technologies and Their Applications

| Technology | Principle | Application for Piperidine Derivatives |

| UHPLC-MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry. | Quantitative analysis, impurity profiling, metabolite identification. |

| LC-Q-TOF-HRMS | Liquid chromatography combined with high-resolution mass spectrometry. | Structure elucidation of unknowns, confirmation of elemental composition. |

| CE-MS | Separation by electrophoretic mobility coupled to mass spectrometry. | Analysis of charged derivatives or in complex ionic matrices. |

| PAT (e.g., NIR) | Real-time, in-process monitoring of chemical and physical attributes. | Quality control during synthesis and formulation. |

Computational Chemistry and Cheminformatics Studies of 1 Cyclopropylpiperidin 4 One

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the behavior of 1-Cyclopropylpiperidin-4-one, from its preferred three-dimensional shape to its dynamic movements over time.

Molecular mechanics calculations are often used to predict the energies of these conformers. nih.gov The relative stability is influenced by a combination of steric hindrance and electronic interactions within the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on general principles of conformational analysis for piperidine (B6355638) rings.

| Conformer | N-Cyclopropyl Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Chair 1 | Equatorial | 0.00 | 75.8 |

| Chair 2 | Axial | 0.80 | 24.2 |

| Twist-Boat | - | > 5.00 | < 0.1 |

Molecular Dynamics (MD) simulations provide a method for observing the time-dependent behavior of a molecular system, offering insights into its structural dynamics and stability. mdpi.comstjohns.edu In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation solves Newton's equations of motion for the atoms, allowing researchers to track the trajectory of the molecule over time. ed.ac.uk

This approach can be used to:

Validate experimentally determined structures. mdpi.com

Analyze the flexibility of different parts of the molecule.

Study how the molecule interacts with solvent molecules.

Observe conformational changes from one state to another.

Simulate the binding process to a biological target, revealing the dynamic nature of the ligand-protein interaction.

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These calculations provide a detailed understanding of the electron distribution, which governs the molecule's reactivity and intermolecular interactions. For a molecule like this compound, DFT can be used to compute a variety of electronic and structural properties. nih.gov

The optimization of the molecular geometry using DFT reveals precise bond lengths and angles corresponding to the minimum energy structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. nih.gov

Table 2: Representative Electronic Properties of a Piperidin-4-one Derivative Calculated by DFT Data based on findings for similar heterocyclic systems and are for illustrative purposes.

| Property | Description | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.245 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.021 |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | 0.224 |

| Chemical Potential (μ) | Escaping tendency of electrons from a stable system | -0.133 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.112 |

Structure-Based Drug Design and Ligand-Protein Interactions

In drug discovery, understanding how a small molecule like this compound interacts with a biological target is paramount. Computational techniques are central to this process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net In the context of drug design, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein.

The process involves:

Obtaining or generating 3D structures of both the ligand and the protein target.

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's active site.

Scoring each pose based on a function that estimates the binding affinity, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. jbiochemtech.comnih.gov

The results of a docking analysis can identify key amino acid residues in the protein that interact with the ligand, providing a structural hypothesis for its biological activity. nih.gov For instance, docking studies on similar piperidine-containing molecules have successfully identified crucial hydrogen bonding and hydrophobic interactions that anchor the ligand within the active site of enzymes like cyclooxygenases or protein kinases. jbiochemtech.comresearchgate.net

A primary goal of docking and other computational methods is to predict the binding affinity of a ligand for its target protein. Binding affinity is often expressed as a binding free energy (ΔG) or an inhibition constant (Ki). A lower energy value indicates a more stable complex and stronger binding. researchgate.net

Docking scores provide a rapid way to rank potential ligands, but more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with molecular dynamics simulations, can provide more accurate quantitative predictions. These methods calculate the free energy difference between two states, such as the bound and unbound states of the ligand. nih.gov

Table 3: Illustrative Docking Results and Predicted Binding Affinities for a Ligand This table presents hypothetical data to illustrate the output of a docking and binding affinity prediction study against a generic protein kinase.

| Ligand | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Residues |

|---|---|---|---|---|---|

| This compound | Kinase X | -8.5 | -9.2 | 150 | Asp145, Leu28, Val80 |

| Reference Inhibitor | Kinase X | -9.2 | -10.1 | 55 | Asp145, Leu28, Tyr78 |

De Novo Design and Virtual Screening based on the this compound Scaffold

There are no specific research findings available that detail the use of the this compound scaffold in de novo design or virtual screening campaigns. Computational techniques such as scaffold hopping and library enumeration are commonly employed to design new molecules or screen large databases for compounds with similar structural features. However, the application of these methods starting from the this compound core has not been reported.

Predictive Toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling

Similarly, there is a lack of published data regarding the predictive toxicology and ADMET modeling for this compound. In silico ADMET prediction is a critical step in early-stage drug discovery, utilizing computational models to estimate the pharmacokinetic and toxicity profiles of compounds. These analyses help in prioritizing candidates with favorable drug-like properties. Despite the availability of numerous software and modeling techniques for these predictions, specific results for this compound have not been published. Therefore, no data tables on its predicted ADMET properties or toxicity profile can be provided.

Future Directions and Interdisciplinary Research on 1 Cyclopropylpiperidin 4 One

Integration with Synthetic Biology and Biocatalysis

The future synthesis of 1-Cyclopropylpiperidin-4-one and its derivatives is poised to be revolutionized by synthetic biology and biocatalysis, moving towards greener and more efficient manufacturing processes. Biocatalysis utilizes enzymes to perform chemical transformations with high specificity, often under mild conditions.

Recent breakthroughs have demonstrated the first biocatalytic synthesis of piperidine (B6355638) derivatives using immobilized enzymes like Candida antarctica lipase (B570770) B (CALB) in multicomponent reactions. rsc.orgresearchgate.net This approach offers high yields and the potential for catalyst reuse over multiple cycles. Furthermore, enzymes such as hydroxylases are being used for the selective C-H oxidation of piperidine rings, allowing for the introduction of functional groups in a highly controlled manner. chemistryviews.orgnews-medical.net This chemoenzymatic strategy simplifies the construction of complex, three-dimensional piperidine structures, significantly reducing the number of synthetic steps compared to traditional methods. news-medical.net

The synthesis of the cyclopropyl (B3062369) moiety can also benefit from biocatalysis. Engineered heme proteins have been shown to catalyze the formation of substituted cyclopropanes with high stereoselectivity. nih.gov A chemoenzymatic strategy combining engineered enzymes with chemical diversification steps can generate libraries of structurally diverse, optically active cyclopropane (B1198618) building blocks. rochester.edu The integration of these enzymatic steps—one for the piperidine core and another for the cyclopropyl group—could lead to novel, sustainable, and highly efficient pathways for producing complex molecules derived from this compound.

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Synthetic Target | Biocatalytic Method | Potential Enzyme Class | Advantages |

|---|---|---|---|

| Piperidine Ring Formation | Multicomponent Reaction | Lipase (e.g., CALB) | High yields, catalyst reusability, mild conditions. rsc.orgresearchgate.net |

| Piperidine Ring Functionalization | C-H Oxidation | Hydroxylase | High regio- and stereoselectivity, modular assembly. chemistryviews.org |

| Cyclopropane Ring Formation | Carbene Transfer | Engineered Heme Proteins | High enantioselectivity, avoids reactive substrates. nih.govrochester.edu |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, advanced spectroscopic techniques for real-time, in situ reaction monitoring are becoming indispensable. spectroscopyonline.com These methods provide dynamic information on reaction kinetics, the formation of transient intermediates, and endpoint determination without the need for sample extraction. spectroscopyonline.comxjtu.edu.cn

Fourier Transform Infrared (FTIR) spectroscopy, particularly with Attenuated Total Reflection (ATR) probes, is a powerful tool for this purpose. atomfair.com By inserting an ATR probe directly into the reaction vessel, chemists can continuously track the concentration of reactants and products by monitoring their characteristic infrared absorption bands. For instance, in a synthesis involving the N-alkylation of a piperidin-4-one precursor with a cyclopropyl-containing agent, one could monitor the disappearance of the N-H stretching vibration and the appearance of bands associated with the N-cyclopropyl group. researchgate.netyoutube.com This real-time data allows for precise control over reaction parameters, enhancing yield and safety. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including in operando flow NMR, offers another layer of detailed structural information. magritek.com It can quantitatively track all species in a reaction, providing unambiguous mechanistic insights. magritek.comresearchgate.net For complex reactions involving this compound, hyperpolarized NMR could even be used to detect low-concentration intermediates with high sensitivity. nih.gov

Table 2: Application of In Situ Spectroscopic Techniques for Monitoring Synthesis

| Technique | Type of Information | Potential Application for this compound |

|---|---|---|

| In Situ FTIR-ATR | Functional group changes, reaction kinetics, endpoint detection. xjtu.edu.cnatomfair.com | Monitoring the N-alkylation step by tracking N-H and C=O bond vibrations. |

| In Situ NMR | Quantitative concentration of all species, structural elucidation of intermediates, mechanistic details. magritek.comresearchgate.net | Elucidating the mechanism of ring formation or functionalization. |

| In Situ Raman | Molecular vibrations, particularly for non-polar bonds and aqueous systems. acs.org | Monitoring reactions in aqueous media or tracking changes in the carbon skeleton. |

High-Throughput Screening and Combinatorial Chemistry

The this compound scaffold is an ideal starting point for generating large chemical libraries for high-throughput screening (HTS) in drug discovery. nih.gov Combinatorial chemistry allows for the rapid, parallel synthesis of thousands of related compounds by systematically varying substituents around a common core. nih.gov The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide range of pharmaceuticals. nih.govacs.org

Using this compound as the core, diverse functional groups can be introduced at various positions, particularly at the ketone on the 4-position and on the carbon atoms of the piperidine ring. For example, the ketone can be converted to oximes, hydrazones, or subjected to reductive amination to introduce a wide array of substituents. This modular approach can generate extensive libraries of novel compounds. researchgate.netnih.gov

These libraries can then be subjected to HTS, where automated systems test the biological activity of each compound against specific targets, such as enzymes or receptors. thermofisher.commdpi.com This combination of combinatorial synthesis and HTS dramatically accelerates the identification of "hit" compounds, which can then be further optimized into lead candidates for new drugs. nih.gov The unique three-dimensional shape conferred by the piperidine ring and the cyclopropyl group can be systematically explored to improve binding affinity and selectivity for biological targets. rsc.orgthieme-connect.com

Table 3: Hypothetical Combinatorial Library Based on this compound

| Scaffold Position | Reaction Type | Example Building Blocks (R-groups) | Resulting Functional Group |

|---|---|---|---|

| Position 4 (C=O) | Reductive Amination | Primary amines (e.g., benzylamine, aniline) | Substituted amine (-CH-NHR) |

| Position 4 (C=O) | Wittig Reaction | Phosphonium ylides | Substituted alkene (=CHR) |

| Position 3 or 5 (α-carbon) | Aldol Condensation | Aldehydes (e.g., benzaldehyde) | α,β-unsaturated ketone |

| Position 1 (N-Cyclopropyl) | Modification (if starting from piperidin-4-one) | Substituted cyclopropyl halides | Varied N-cyclopropyl groups |

Nanotechnology and Drug Delivery Systems

For derivatives of this compound that demonstrate therapeutic potential, nanotechnology offers advanced solutions for drug delivery. Encapsulating these compounds within nanocarriers can overcome challenges such as poor solubility, instability, and off-target side effects, thereby enhancing their efficacy and safety. nih.govmdpi.com

Liposomes, which are microscopic vesicles composed of lipid bilayers, are a common choice for delivering both hydrophobic and hydrophilic drugs. nih.govtechnologynetworks.comrjpdft.com A drug candidate containing the this compound moiety could be encapsulated within the aqueous core or embedded within the lipid bilayer of a liposome. This formulation can protect the drug from degradation in the bloodstream and facilitate its delivery to target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.govptbioch.edu.pl

Polymeric nanoparticles, another class of nanocarriers, can be engineered for controlled or sustained release of the encapsulated drug. nih.gov These systems can be tailored to release their payload in response to specific physiological triggers (e.g., pH changes in a tumor microenvironment). By functionalizing the surface of these nanoparticles with targeting ligands, it is possible to achieve active targeting, directing the drug specifically to diseased cells while sparing healthy tissue. nih.govacs.org

Table 4: Nanocarrier Systems for Potential Delivery of this compound Derivatives

| Nanocarrier Type | Composition | Drug Loading Mechanism | Potential Advantages |

|---|---|---|---|

| Liposomes | Phospholipid bilayers | Encapsulation in aqueous core or lipid bilayer. nih.gov | Biocompatible, can carry various drug types, reduces systemic toxicity. rjpdft.com |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Entrapment within the polymer matrix. | Controlled/sustained release, surface functionalization for targeting. nih.gov |

| Niosomes | Non-ionic surfactants | Self-assembly into vesicular structures. | High stability, low cost, similar properties to liposomes. |

| Dendrimers | Branched polymers | Encapsulation in interior voids or surface conjugation. | Precise size and shape, high drug-loading capacity. nih.gov |

Q & A

Q. What are the standard synthetic routes for 1-Cyclopropylpiperidin-4-one, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution or cyclopropane ring introduction to a piperidin-4-one scaffold. Key steps include:

- Cyclopropanation : Cyclopropyl groups are introduced using reagents like cyclopropane-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃) .

- Piperidine functionalization : Pre-functionalized piperidine intermediates (e.g., 4-piperidone derivatives) are alkylated with cyclopropane-containing electrophiles .

- Optimization : Temperature (40–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and purity. Kinetic studies via HPLC can identify rate-limiting steps .

Q. How is this compound characterized to confirm structural integrity?

- Spectroscopic methods :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 0.5–1.5 ppm (cyclopropyl protons) confirm substituent positions .

- IR : Stretching frequencies at ~1700 cm⁻¹ (ketone C=O) and ~2800 cm⁻¹ (C-H cyclopropane) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (based on analogs like piperidin-4-one) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C to prevent ketone oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under different catalytic conditions?

- Hypothesis testing : Compare reaction outcomes (e.g., yield, byproducts) under palladium vs. copper catalysis. Use isotopic labeling (e.g., D₂O) to trace proton transfer pathways .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and identify steric effects from the cyclopropyl group .

- Data reconciliation : If conflicting results arise (e.g., unexpected oxidation products), conduct control experiments with radical scavengers (e.g., TEMPO) to rule out free-radical pathways .

Q. What strategies validate the biological relevance of this compound derivatives in receptor-binding assays?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with target receptors (e.g., sigma-1 or opioid receptors). Focus on cyclopropane-induced conformational constraints .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclobutyl or cyclohexyl variants) and compare IC₅₀ values in vitro. Statistical tools like ANOVA identify significant differences (p < 0.05) .

- False-positive mitigation : Include counterscreens (e.g., hERG channel assays) to exclude non-specific binding .

Q. How can computational methods predict metabolic pathways of this compound to guide toxicology studies?

- Software tools : Use ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Cyclopropane rings may undergo CYP450-mediated oxidation to epoxides .

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Compare predicted vs. observed fragmentation patterns .

Q. What experimental designs address low yield in large-scale syntheses of this compound?

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stoichiometry, solvent volume). Response Surface Methodology (RSM) identifies nonlinear relationships .

- Continuous flow chemistry : Mitigate exothermic risks in cyclopropanation steps by using microreactors with precise temperature control .

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) to evaluate sustainability improvements (e.g., solvent recycling) .

Methodological Frameworks

- Data contradiction analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting results arise .

- Research question formulation : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define objectives (e.g., "How does cyclopropane substitution alter piperidin-4-one’s binding affinity over 24-hour incubation?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.